15-keto Latanoprost

概要

説明

15-keto Latanoprost is a potential metabolite of latanoprost when administered to animals . It is produced by the oxidation of the C-15 hydroxyl group without isopropyl ester hydrolysis . It is also one of the common minor impurities found in commercial preparations of the bulk drug compound .

Synthesis Analysis

An efficient asymmetric synthetic route for the synthesis of anti-glaucoma agent, (15R)-latanoprost using Corey lactone diol as chiral substrate under Swern oxidation, allylic reduction and Wittig reaction conditions has been developed . This new synthetic protocol is a good alternative for the synthesis of latanoprost with high stereo selectivity and improved yield .Molecular Structure Analysis

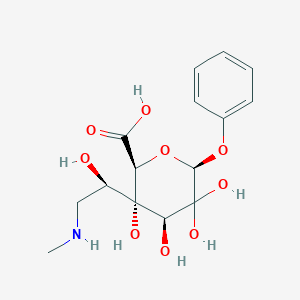

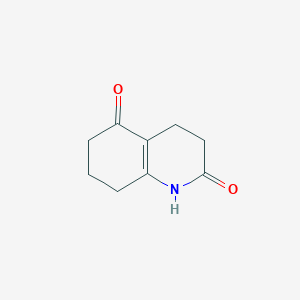

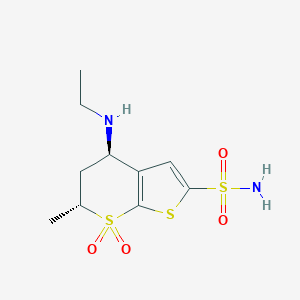

The molecular formula of 15-keto Latanoprost is C26H38O5 .Chemical Reactions Analysis

15-keto Latanoprost is formed from latanoprost via dehydrogenation at position 15 by 15-hydroxyprostaglandin dehydrogenase in monkey cornea .Physical And Chemical Properties Analysis

15-keto Latanoprost is a colorless to slightly yellow oil that is very soluble in acetonitrile and freely soluble in acetone, ethanol, ethyl acetate, isopropanol, methanol, and octanol . It is practically insoluble in water .科学的研究の応用

Ocular Hypotensive Effect

15-keto Latanoprost has been studied for its ability to reduce intraocular pressure (IOP) in glaucomatous monkey eyes. It is an active metabolite of the FP receptor agonist latanoprost and has shown a significant reduction in IOP when administered intraocularly .

Miotic Activity

This compound also exhibits miotic activity, causing a reduction in pupillary diameter when administered topically in cats .

Potential Pharmaceutical Impurity

It is identified as a potential pharmaceutical impurity found in commercial preparations of latanoprost .

作用機序

Target of Action

15-Keto Latanoprost, also known as 15-Ketolatanoprost, is an active metabolite of the FP receptor agonist latanoprost . The primary target of 15-Keto Latanoprost is the FP receptor , which is a prostaglandin F2 alpha receptor . This receptor plays a crucial role in regulating intraocular pressure .

Mode of Action

15-Keto Latanoprost interacts with its target, the FP receptor, to exert its effects. It is less potent than the parent compound latanoprost but still retains the ability to produce a small but measurable decrease in the intraocular pressure . It is also a miotic in the normal cat eye, causing a reduction in pupillary diameter .

Biochemical Pathways

The biochemical pathways affected by 15-Keto Latanoprost are related to the regulation of intraocular pressure. The compound is thought to increase uveoscleral outflow , which is a pathway for the drainage of aqueous humor from the eye. This increase in outflow leads to a decrease in intraocular pressure .

Pharmacokinetics

The pharmacokinetics of 15-Keto Latanoprost involve its absorption through the cornea where the prodrug is hydrolyzed to the acid form by esterases to become biologically active . Studies in humans indicate that the peak concentration in the aqueous humor is reached about two hours after topical administration . The acid of latanoprost can be measured in aqueous humor during the first four hours, and in plasma only during the first hour after local administration .

Result of Action

The primary result of 15-Keto Latanoprost’s action is a reduction in intraocular pressure. When applied once daily to glaucomatous monkey eyes, all three concentrations of 15-Keto Latanoprost produced significant reductions in intraocular pressure . The maximum reduction was observed on treatment day 5, regardless of the drug or concentration studied .

Action Environment

The action of 15-Keto Latanoprost is influenced by the environment within the eye. The compound is absorbed through the cornea and is hydrolyzed to its active form within the eye . The efficacy of the compound may be influenced by factors such as the health of the eye, the presence of other medications, and individual variations in response .

Safety and Hazards

特性

IUPAC Name |

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxo-5-phenylpentyl)cyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,22-25,28-29H,4,9,12-18H2,1-2H3/b8-3-/t22-,23-,24+,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKYCMQSMHPIBBZ-VIZYZFHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(=O)CCC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1CCC(=O)CCC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70432091 | |

| Record name | 15-Ketolatanoprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

15-keto Latanoprost | |

CAS RN |

135646-98-9 | |

| Record name | 15-Ketolatanoprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 15-keto latanoprost compare to latanoprost in terms of its IOP-lowering effect in glaucomatous eyes?

A1: Research indicates that 15-keto latanoprost exhibits potent ocular hypotensive effects comparable to, and in some instances, superior to, the commercially available latanoprost (Xalatan). A study using a monkey model of glaucoma demonstrated that a 0.001% concentration of 15-keto latanoprost achieved equivalent or greater reductions in intraocular pressure (IOP) compared to a 0.005% concentration of latanoprost. [] This suggests that 15-keto latanoprost could potentially offer similar therapeutic benefits at a lower concentration.

Q2: What is the proposed mechanism of action for 15-keto latanoprost in reducing IOP?

A2: While the precise mechanism remains to be fully elucidated, studies suggest that 15-keto latanoprost, like latanoprost, primarily lowers IOP by enhancing uveoscleral outflow. [] In a study on normal monkey eyes, a single dose of 0.005% 15-keto latanoprost did not significantly alter tonographic outflow facility (C) or fluorophotometric aqueous humor flow rates (F) compared to baseline or vehicle-treated control eyes. [] This suggests that 15-keto latanoprost's IOP-lowering effect is unlikely due to changes in aqueous humor production or conventional outflow pathways.

Q3: Can the analytical methods used to quantify 15-keto latanoprost also detect related substances and impurities?

A3: Yes, a versatile high-performance liquid chromatography (HPLC) method has been developed and validated for the simultaneous quantification of latanoprost, timolol, benzalkonium chloride, and related substances, including degradation products. [] This stability-indicating method utilizes a reverse-phase cyano column and gradient elution with a phosphate buffer/acetonitrile/methanol mobile phase. Importantly, it can detect 15-keto latanoprost and its known impurities, along with other components of interest, demonstrating its utility for quality control and stability assessments of ophthalmic solutions containing 15-keto latanoprost.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B194972.png)

![3-[4-(Trifluoromethyl)phenyl]propanal](/img/structure/B195003.png)